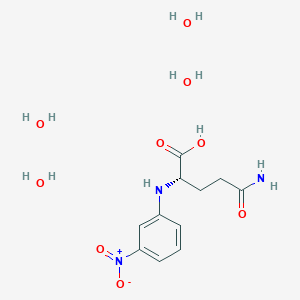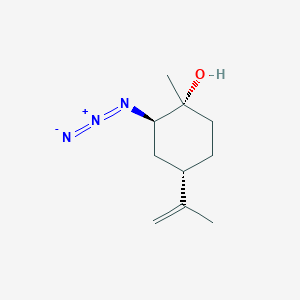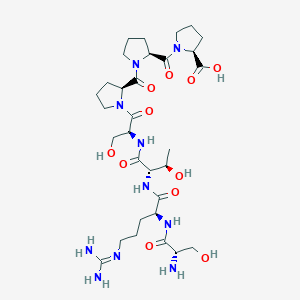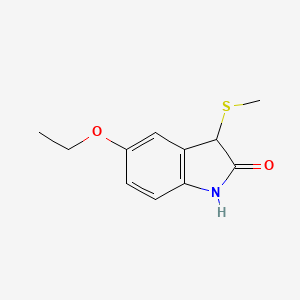![molecular formula C14H12F3NOS B15161642 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine CAS No. 832133-25-2](/img/structure/B15161642.png)
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is a compound that features a trifluoromethyl group, a methoxy group, and a phenylethyl group attached to a pyridine ring through a sulfanyl linkage. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-methoxy-1-phenylethanol and 2-mercaptopyridine.
Formation of Intermediate: The intermediate compound is formed by reacting 2,2,2-trifluoro-1-methoxy-1-phenylethanol with a suitable activating agent such as thionyl chloride to form the corresponding chloro derivative.
Final Coupling: The chloro derivative is then reacted with 2-mercaptopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the trifluoromethyl group or the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-methoxyethanol
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoroethylamine
Uniqueness
2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine is unique due to the combination of its trifluoromethyl, methoxy, and phenylethyl groups attached to a pyridine ring through a sulfanyl linkage. This unique structure imparts distinct chemical properties, such as increased lipophilicity and potential for covalent bonding with proteins, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
832133-25-2 |
|---|---|
Formule moléculaire |
C14H12F3NOS |
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoro-1-methoxy-1-phenylethyl)sulfanylpyridine |
InChI |
InChI=1S/C14H12F3NOS/c1-19-13(14(15,16)17,11-7-3-2-4-8-11)20-12-9-5-6-10-18-12/h2-10H,1H3 |
Clé InChI |
ADKFNAJZFRRWEQ-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)(C(F)(F)F)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)





![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
